2,3,4,6-Tetrafluorobenzoyl chloride

Overview

Description

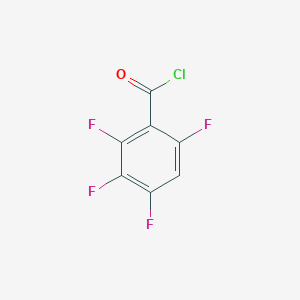

2,3,4,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

2,3,4,6-Tetrafluorobenzoyl chloride is an acylating agent that can react with a variety of nucleophiles . These nucleophiles include amines, alcohols, and thiols . The primary targets of this compound are therefore these nucleophilic substances, which play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets (nucleophiles) through acylation . In this process, this compound donates its acyl group to the nucleophile, resulting in the formation of amides, esters, or thioesters . This interaction leads to the modification of the nucleophile, which can alter its reactivity and other properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its acylation of nucleophiles. This can result in the modification of biomolecules, potentially altering their function and activity. For example, it has been used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can react with water to produce hydrogen fluoride and benzoyl chloride . Therefore, it should be handled and stored in a dry environment . Additionally, it should be used in a well-ventilated area due to its potential respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,6-tetrafluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to form 2,3,4,6-tetrafluorobenzaldehyde under specific conditions.

Common Reagents and Conditions

Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

Sulfur Tetrafluoride: Employed in fluorination reactions.

Amines and Alcohols: React with this compound to form amides and esters.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2,3,4,6-Tetrafluorobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Development

2,3,4,6-Tetrafluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various fluorinated drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Notable applications include:

- Synthesis of Antibiotics : It is used in the preparation of fluoroquinolone antibiotics such as Ofloxacin and other derivatives that possess antibacterial properties .

- Drug Modifications : The compound is utilized to modify existing drug structures to enhance their pharmacological profiles.

Agrochemical Production

The compound is employed in the synthesis of agrochemicals, which are essential for enhancing agricultural productivity. Its unique reactivity allows for the development of novel herbicides and pesticides that target specific biological pathways in pests while minimizing environmental impact.

Materials Science

In materials science, this compound is used as a building block in the synthesis of specialty polymers and materials that require fluorinated components for enhanced chemical resistance and thermal stability.

Case Study 1: Respiratory Effects from Exposure

A study investigated the respiratory effects of exposure to high concentrations of irritants similar to this compound. Subjects exhibited symptoms consistent with industrial bronchitis, highlighting the importance of monitoring air quality in environments where such chemicals are utilized.

Case Study 2: Synthesis Applications

Research has demonstrated the effectiveness of this compound as an intermediate in synthesizing various pharmaceuticals. For instance, it plays a role in producing compounds with significant antibacterial activity .

Summary Table of Applications

| Application Area | Specific Uses | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of fluoroquinolone antibiotics | Improved metabolic stability and bioavailability |

| Agrochemicals | Development of targeted herbicides and pesticides | Enhanced agricultural productivity |

| Materials Science | Building block for specialty polymers | Increased chemical resistance and thermal stability |

Comparison with Similar Compounds

Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but differs in the position of fluorine atoms.

2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains an additional fluorine atom, making it even more reactive.

2,5-Difluorobenzoyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.

Uniqueness

2,3,4,6-Tetrafluorobenzoyl chloride is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated compounds and in applications requiring precise control over molecular interactions .

Biological Activity

2,3,4,6-Tetrafluorobenzoyl chloride (CAS Number: 94695-48-4) is a fluorinated aromatic compound that has garnered attention for its potential applications in medicinal chemistry and as a biochemical reagent. Its unique structure, characterized by the presence of four fluorine atoms, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its toxicological profile, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7HClF4O |

| Molecular Weight | 212.53 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 174.4 ± 35.0 °C |

| Flash Point | 90.0 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological properties. It is classified as a corrosive substance that can cause severe respiratory irritation and damage upon exposure. Key points regarding its toxicity include:

- Acute Toxicity : Inhalation can lead to lung edema and delayed respiratory symptoms, potentially resulting in reactive airways dysfunction syndrome (RADS) in sensitive individuals .

- Skin and Eye Irritation : The compound is known to cause significant irritation to skin and eyes upon contact .

- Long-term Effects : Prolonged exposure may lead to chronic respiratory issues and other systemic effects due to accumulation in the body .

Biological Applications

Despite its toxicity, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in producing active pharmaceutical ingredients (APIs), particularly in the synthesis of fluoroquinolone antibiotics like Ofloxacin .

- Biochemical Research : The compound acts as a biochemical reagent in life sciences research, facilitating various chemical reactions due to its electrophilic nature .

Case Study 1: Synthesis of Fluoroquinolones

A study demonstrated the effective use of this compound in synthesizing Ofloxacin. The reaction involved coupling with appropriate amines under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Case Study 2: Toxicological Assessment

Research evaluating the inhalation toxicity of tetrafluorobenzoyl chlorides highlighted significant respiratory effects in laboratory animals exposed to high concentrations. Symptoms included coughing and bronchial inflammation, underscoring the need for safety precautions when handling this compound .

Properties

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.